molecular formula C4HClO3 B048873 Chloromaleic anhydride CAS No. 96-02-6

Chloromaleic anhydride

Cat. No. B048873
CAS RN: 96-02-6
M. Wt: 132.5 g/mol
InChI Key: CXJAFLQWMOMYOW-UHFFFAOYSA-N
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Patent
US04041004

Procedure details

Desirable nonplasticizing monoanhydrides include maleic anhydride; succinic anhydride; and the one to six carbon alkyl, the chloro, the phenyl, the benzyl and the mono and dimethylbenzyl derivatives of maleic anhydride such as citraconic anhydride; itaconic anhydride; chloromaleic anhydride; methyl succinic anhydride; propylsuccinic anhydride, hexylsuccinic anhydride; phenylmaleic anhydride; α,α-dimethylbenzylsuccinic anhydride; and the like. Also desirable monoanhydrides include phthalic anhydride, tetrahydrophthalic anhydride, hexahydrophthalic anhydride, and their chloro, methyl and cyano derivatives, and the like, such as methyltrihydrophthalic anhydride; 1,2-dicarboxylic- 4-chlorocyclohexane anhydride; 1,2-dicarboxylic-4-cyanocyclohexane anhydride; and the like. Further desirable monoanhydrides include 1,2-dicarboxylic-cyclopentane; 1,2-dicarboxyliccycloheptane; and the three-ringed anhydrides formed by the Diels-Alder condensation of maleic anhydride with cyclopentene, furan, or their methyl derivatives, such as bicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride (Nadic anhydride); a mixture of methylbicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride isomers (Nadic methyl anhydride); 7-oxabicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride; and the like.
[Compound]
Name
benzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mono and dimethylbenzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
α,α-dimethylbenzylsuccinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
monoanhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
methyltrihydrophthalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
4-chlorocyclohexane anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
1,2-dicarboxylic-4-cyanocyclohexane anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
monoanhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
1,2-dicarboxylic-cyclopentane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
monoanhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
carbon alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
phenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]1(=O)OC(=O)CC1.C1(=O)OC(=O)C=C1C.C1(=O)OC(=O)CC1=C.ClC1C(OC(=O)C=1)=O.CC1CC(=O)OC1=O.C(C1CC(=O)OC1=O)CC.C(C1CC(=O)OC1=O)CCCCC.C1(C2C(OC(=O)C=2)=O)C=CC=CC=1.CC1(C)C(CC2C=CC=CC=2)C(=O)OC1=O.C1(=O)OC(=O)C2=CC=CC=C12.C1(=O)OC(=O)C2CCC=CC12.C1(=O)OC(=O)C2CCCCC12>>[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH:1]1[CH2:8][CH2:4][CH2:3][CH:2]=1.[O:6]1[CH:1]=[CH:2][CH:3]=[CH:4]1

Inputs

Step One
Name
benzyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
mono and dimethylbenzyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C(\C)=C/C(=O)O1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(=C)CC(=O)O1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl/C=1/C(=O)OC(\C1)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=O)OC(C1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1C(=O)OC(C1)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C1C(=O)OC(C1)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O
Step Eleven
Name
α,α-dimethylbenzylsuccinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(=O)OC(C1CC1=CC=CC=C1)=O)C
Step Twelve
Name
monoanhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCCC2)=O
Step 16
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
methyltrihydrophthalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
4-chlorocyclohexane anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
1,2-dicarboxylic-4-cyanocyclohexane anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
monoanhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
1,2-dicarboxylic-cyclopentane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
monoanhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step 24
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step 25
Name
carbon alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 27
Name
phenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Name
Type
product
Smiles
C1=CCCC1
Name
Type
product
Smiles
O1C=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.